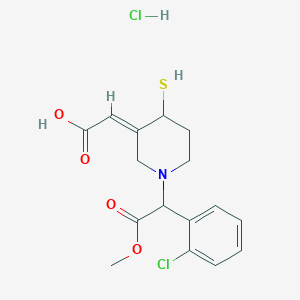

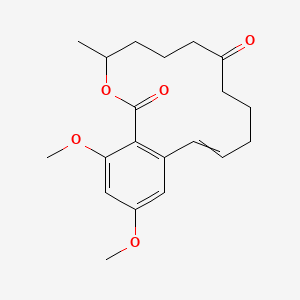

![molecular formula C₃₀H₅₂O₂Si B1141326 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol CAS No. 146177-15-3](/img/structure/B1141326.png)

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol" involves multi-step chemical processes, including the use of tert-butyldimethylsilyl (TBDMS) protection groups to modify sterol molecules. For example, the synthesis of 3-sulfooxy-7-N-acetylglucosaminyl-24-amidated conjugates of 3β,7β-dihydroxy-5-cholen-24-oic acid demonstrates the complexity of synthesizing sterol derivatives. This process involves beta-d-N-acetylglucosaminidation, sulfation, and direct amidation steps, showcasing the intricate steps required to synthesize such molecules (Iida et al., 2006).

Applications De Recherche Scientifique

Chemical Synthesis and Metabolism Studies

- Chemical Synthesis in Disease Research : A study described the chemical synthesis of derivatives of 3beta-hydroxy-5-cholen-24-oic acid, which are major metabolites of bile acid found in patients with Niemann-Pick disease type C1 (Iida et al., 2006).

- Enzymatic Properties : Research on 3beta-hydroxysteroid oxidase from Streptomyces violascens showed its specificity for 3beta-hydroxysteroids, with significant implications for steroid biosynthesis and metabolism (Tomioka et al., 1976).

- Biosynthesis Mechanisms : A study examined the mechanism of introducing a C-5 double bond in cholesterol biosynthesis, which involved the dehydrogenation of cholest-7-en-3beta-ol to cholesta-5,7-dien-3beta-ol, highlighting the complexity of sterol metabolism (Reddy et al., 1976).

Biological Activity and Application

- Activation of Meiosis in Mouse Oocytes : A study found that certain sterols, including 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, activate meiosis in mouse oocytes, which is significant for understanding reproductive biology (Ruan et al., 1998).

- Functional Discrimination of Sterols in Fungi : Research demonstrated that Phytophthora cactorum can metabolize and functionally discriminate between different sterols, providing insights into the role of sterols in the life cycle of fungi (Nes & Stafford, 1983).

Synthesis for Experimental Applications

- Synthesis of Deuterated Isotopomers : A study focused on synthesizing deuterated isotopomers of sterols for use as standards in biomedical studies (Ciuffreda et al., 2003).

- Polymethacrylate Synthesis : Research explored the anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates, demonstrating the versatility of silyloxy derivatives in polymer chemistry (Ishizone et al., 2003).

Safety And Hazards

As with any chemical, appropriate safety precautions should be taken when handling this compound. While I couldn’t find specific safety information for this compound, general precautions for handling steroids and silyl-protected compounds should be followed5.

Orientations Futures

The future research directions would depend on the intended use of this compound. It could potentially be used as an intermediate in the synthesis of more complex steroid compounds, or for studying the biological activity of steroids3.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

Propriétés

IUPAC Name |

(4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11-12,21,23,25-27,31H,9-10,13-20H2,1-8H3/t21-,23+,25-,26+,27+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVRDHODXFXHIG-GSLUGYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

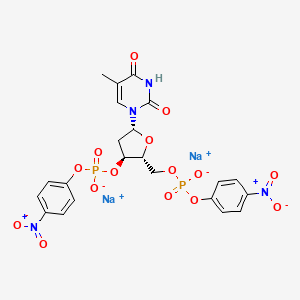

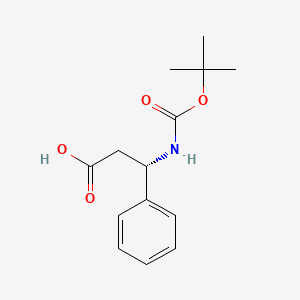

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

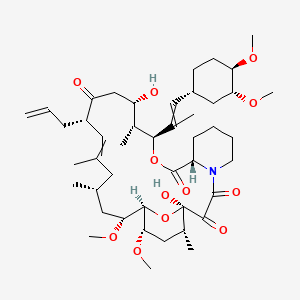

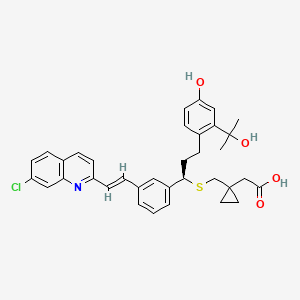

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

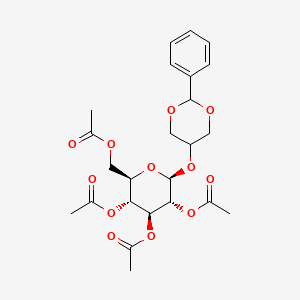

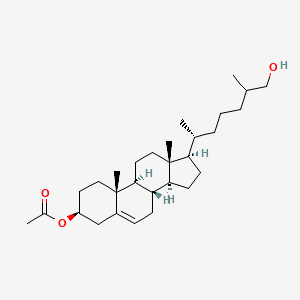

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)